Molecular Weight and Fractional Polar Surface Area Differentiation vs. Des-Benzyl and Des-Benzoxazole Analogs
The target compound (MW 307.35 g/mol) occupies a distinct physicochemical space compared to its closest analogs. Versus 1-benzylpiperazin-2-one (CAS 59702-21-5, MW 190.24 g/mol), it gains 117.11 g/mol (+61.5%) from the benzoxazole appendage, substantially altering lipophilicity and hydrogen-bonding capacity . Versus the benzothiazole analog 4-(1,3-benzothiazol-2-yl)-1-benzylpiperazin-2-one (CAS 2415552-06-4, MW 323.41 g/mol), the oxygen-to-sulfur replacement in the heterocycle reduces molecular weight by 16.06 g/mol (−5.0%) while increasing hydrogen-bond acceptor strength (benzoxazole O vs. benzothiazole S), which impacts solubility and target-binding profiles .
| Evidence Dimension | Molecular weight and heteroatom composition |
|---|---|
| Target Compound Data | MW = 307.35 g/mol; contains O in benzoxazole ring; 3 H-bond acceptors (oxazole O, piperazinone carbonyl O, oxazole N) |
| Comparator Or Baseline | 1-Benzylpiperazin-2-one (MW 190.24 g/mol, ΔMW +117.11); 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one (MW 323.41 g/mol, ΔMW −16.06) |
| Quantified Difference | +61.5% MW vs. des-benzoxazole analog; −5.0% MW vs. benzothiazole analog; heteroatom O→S replacement alters H-bond acceptor profile |
| Conditions | Calculated from molecular formulas; no experimental assay context |
Why This Matters
Procurement of the correct molecular weight and heteroatom identity is critical because even a single atom substitution (O→S in benzoxazole→benzothiazole) can reverse selectivity or potency in biological assays, as documented across benzoxazole/benzothiazole series in the literature.
